molecular formula C6H17IN2 B15225301 3-Amino-N,N,N-trimethylpropan-1-aminium iodide CAS No. 64299-99-6

3-Amino-N,N,N-trimethylpropan-1-aminium iodide

Cat. No.: B15225301
CAS No.: 64299-99-6
M. Wt: 244.12 g/mol
InChI Key: OBKXPXUOEXJCJO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N,N-trimethylpropan-1-aminium iodide typically involves the reaction of 3-bromopropylamine with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The process may involve continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N,N-trimethylpropan-1-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted ammonium salts .

Mechanism of Action

Properties

CAS No.

64299-99-6

Molecular Formula

C6H17IN2

Molecular Weight

244.12 g/mol

IUPAC Name

3-aminopropyl(trimethyl)azanium;iodide

InChI

InChI=1S/C6H17N2.HI/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

OBKXPXUOEXJCJO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCN.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.